molecular formula C34H65N3O5S B192432 Squalamine CAS No. 148717-90-2

Squalamine

Cat. No. B192432
M. Wt: 628 g/mol
InChI Key: UIRKNQLZZXALBI-MSVGPLKSSA-N
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Description

Squalamine is a steroid-polyamine conjugate compound with broad-spectrum antimicrobial activity and anti-angiogenic activity . It was first isolated from the liver of sharks of the genus Squalus but methods to make it synthetically have been subsequently developed .


Molecular Structure Analysis

Squalamine has a molecular structure similar to that of cholesterol and cholic-acid-derived ceragenins . The chemical structure of squalamine was determined by methods of mass and NMR spectroscopy .


Chemical Reactions Analysis

Squalamine, similar to colistin, requires interaction with the negatively charged phosphate groups in the bacterial outer membrane as the first step in a sequence of different events ultimately leading to the disruption of the membrane .


Physical And Chemical Properties Analysis

Squalamine is a chemical produced from the stomach and the liver of the spiny dogfish shark . It has a molar mass of 628 g/mol . Squalamine and trodusquemine act on the physicochemical properties of biological membranes .

Scientific Research Applications

Antibacterial Application

  • Application Summary: Squalamine is used as an antibiotic to fight bacterial infections . It has been found to be effective against a range of bacterial strains.
  • Methods of Application: The laboratory-produced version of squalamine is sometimes applied directly to the skin as an antibiotic .
  • Results or Outcomes: Squalamine has shown efficacy in disinfecting home nebulizers for patients with cystic fibrosis .

Antiviral Application

  • Application Summary: Squalamine has been found to have antiviral properties .

Neuroprotective Application

  • Application Summary: Squalamine has been found to have neuroprotective properties .

Antiangiogenic Application

  • Application Summary: Squalamine has been found to exhibit antiangiogenic activity, which inhibits the growth of new blood vessels, a process often exploited by cancerous tumors .
  • Methods of Application: In clinical trials, squalamine was administered as a continuous intravenous infusion daily for 5 days every 3 weeks .
  • Results or Outcomes: At the recommended Phase II dose of 500 mg/m^2/day, squalamine resulted in plasma concentrations at least an order of magnitude higher than those required for prominent antiangiogenic effects in preclinical studies .

Antiobesity and Weight-Loss Activity

  • Application Summary: Squalamine has been found to have antiobesity and weight-loss activity .

Antitumor Application

  • Application Summary: Squalamine has been found to have antitumor properties .

Antiatherogenic Activity

  • Application Summary: Squalamine has been found to have antiatherogenic properties .

Regenerative Properties

  • Application Summary: Squalamine has been found to have regenerative properties .

Anxiolytic Properties

  • Application Summary: Squalamine has been found to have anxiolytic properties .

Treatment of Age-Related Macular Degeneration (AMD)

  • Application Summary: Squalamine is used for the treatment of age-related macular degeneration .
  • Methods of Application: Squalamine is used as an eye drop for this disorder . It has also been administered intravenously and as an eye-drop in combination with intraocular ranibizumab .

Control of Body Weight

  • Application Summary: Squalamine has been found to control body weight .

Safety And Hazards

Squalamine is possibly safe in adults when used as eye drops for up to 38 weeks or when injected in the vein by a health care professional . Injections of squalamine into the vein might cause side effects such as nausea, vomiting, loss of appetite, muscle cramps, or fatigue .

Future Directions

Squalamine tablets have been developed to disinfect home nebulizers for patients with cystic fibrosis . Researchers are designing a clinical trial to test squalamine in Americans with Parkinson’s . Future studies are necessary to address such questions as what benefits squalamine can offer, what form of treatment it should take, and whether it could cross the blood-brain barrier and reach the brain .

properties

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H65N3O5S/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRKNQLZZXALBI-MSVGPLKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H65N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869971
Record name Squalamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Squalamine

CAS RN

148717-90-2
Record name Squalamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148717-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Squalamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Squalamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06461
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Squalamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SQUALAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8PO54Z4V7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,130
Citations
KS Moore, S Wehrli, H Roder… - Proceedings of the …, 1993 - National Acad Sciences
… squalamine, exhibits potent bactericidal activity against both Gram-negative and Gram-positive bacteria. In addition, squalamine is … Squalamine is a cationic steroid characterized by a …
Number of citations: 640 www.pnas.org
K Kikuchi, EM Bernard, A Sadownik… - Antimicrobial agents …, 1997 - Am Soc Microbiol
… Recently, we reported that a synthetic analog of squalamine had significant … of other squalamine mimics. Our aims were to develop more active and less toxic analogs of squalamine and …
Number of citations: 117 journals.asm.org
JM Brunel, C Salmi, C Loncle, N Vidal… - Current Cancer Drug …, 2005 - ingentaconnect.com
… of squalamine, a cationic steroid isolated in 1993 from the dogfish shark Squalus Acanthias. Indeed, squalamine … All these results led to a question: could we consider squalamine as a …
Number of citations: 71 www.ingentaconnect.com
M Zasloff, AP Adams, B Beckerman… - Proceedings of the …, 2011 - National Acad Sciences
… or squalamine to saturate the membrane, squalamine displaces 56% of all Rac1 from the membrane. Squalamine … of squalamine in the mouse, we hypothesized that squalamine should …
Number of citations: 122 www.pnas.org
K Alhanout, S Malesinki, N Vidal… - Journal of …, 2010 - academic.oup.com
… Although the antibacterial activity of squalamine was found to … In this work, we provide new insights into squalamine's … We evaluated squalamine's antibacterial mechanism of action …
Number of citations: 123 academic.oup.com
K Alhanout, JM Rolain… - Current Medicinal …, 2010 - ingentaconnect.com
… Zasloff discovered squalamine 1 in 1993 in the tissues of the Dogfish shark (Squalus acanthias) [17,18]. Squalamine was first … The structure of squalamine consists of a sterol core sub- …
Number of citations: 77 www.ingentaconnect.com
JM Brunel, Y Letourneux - European Journal of Organic …, 2003 - Wiley Online Library
… lipids, the selectivity of squalamine for prokaryotic over eukaryotic … of squalamine, indicates that squalamine selects cellular surfaces based upon electrostatic interactions.8 Squalamine (…
P Bhargava, JL Marshall, W Dahut, N Rizvi… - Clinical Cancer …, 2001 - AACR
Purpose: A Phase I study of squalamine, a novel antiangiogenic agent originally isolated from the dogfish shark Squalus acanthias, was conducted in patients with advanced cancers to: …
Number of citations: 130 aacrjournals.org
D Hao, LA Hammond, SG Eckhardt, A Patnaik… - Clinical cancer …, 2003 - AACR
Purpose: The purpose of this study was to assess the feasibility and characterize the pharmacokinetics of squalamine administered as a continuous iv infusion daily for 5 days every 3 …
Number of citations: 82 aacrjournals.org
R Limbocker, S Errico, D Barbut, TPJ Knowles… - Natural Product …, 2022 - pubs.rsc.org
… of squalamine from larger amounts of dogfish liver, the richest source of squalamine in this … , present in considerably lower concentrations than squalamine and structurally similar to this …
Number of citations: 24 pubs.rsc.org

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